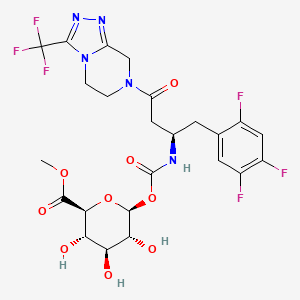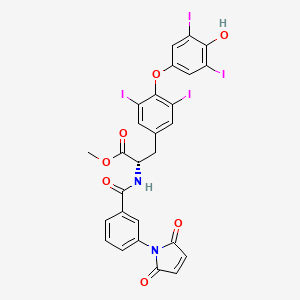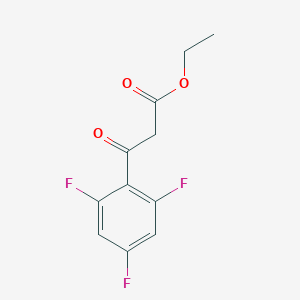
rac Epinephrine-5-Sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Epinephrine-5-Sulfonate, also known as 2,3-dihydroxy-5-[1-hydroxy-2-(methylamino)ethyl]benzenesulfonic acid, is an impurity of Epinephrine. Epinephrine is an endogenous catecholamine with combined α-and β-agonist activity, primarily produced by the adrenal medulla. It is known for its roles as a bronchodilator, cardiostimulant, mydriatic, and antiglaucoma agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac Epinephrine-5-Sulfonate involves the sulfonation of Epinephrine. The reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group into the Epinephrine molecule. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfonating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored and controlled to ensure consistent product quality and to minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
rac Epinephrine-5-Sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted benzenesulfonic acid derivatives
Applications De Recherche Scientifique
rac Epinephrine-5-Sulfonate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Epinephrine impurities.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of Epinephrine.
Mécanisme D'action
rac Epinephrine-5-Sulfonate exerts its effects by acting as an agonist at α- and β-adrenergic receptors, which are G-protein-coupled receptors. The main therapeutic effect arises from its action on β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production. This results in smooth muscle relaxation, particularly in bronchial tissues, alleviating bronchospasm and other respiratory symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epinephrine: The parent compound with similar adrenergic activity.
Norepinephrine: Another endogenous catecholamine with primarily α-adrenergic activity.
Isoproterenol: A synthetic catecholamine with strong β-adrenergic activity
Uniqueness
rac Epinephrine-5-Sulfonate is unique due to the presence of the sulfonate group, which imparts different chemical properties and reactivity compared to its parent compound, Epinephrine. This modification allows for distinct applications in research and industry, particularly in the study of sulfonated catecholamines and their interactions with biological systems .
Propriétés
Formule moléculaire |
C9H13NO6S |
|---|---|
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
2,3-dihydroxy-5-[1-hydroxy-2-(methylamino)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C9H13NO6S/c1-10-4-7(12)5-2-6(11)9(13)8(3-5)17(14,15)16/h2-3,7,10-13H,4H2,1H3,(H,14,15,16) |
Clé InChI |
VTQSYJXUXXJECU-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C(=C1)S(=O)(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)


![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)


